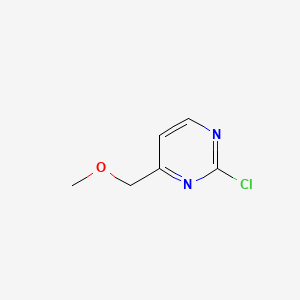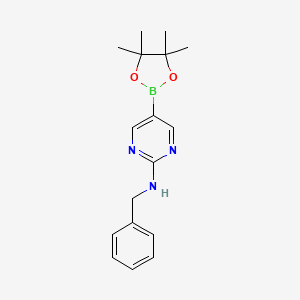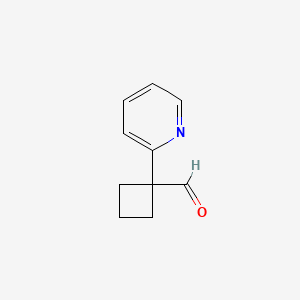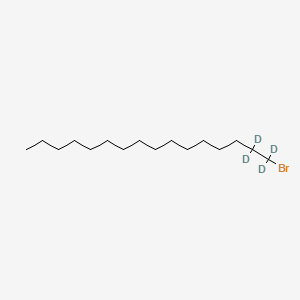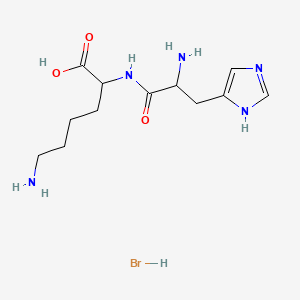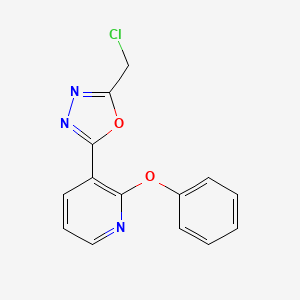
Panaxyne
Übersicht
Beschreibung
Panaxyne is a chemical compound with the molecular formula C14H20O2 . It has an average mass of 220.307 Da and a mono-isotopic mass of 220.146332 Da . It is a mixture of hexanoic acid, octanoic acid, and decanoic acid . It has been shown to have significant cytotoxicity against cancer cells in vitro and in vivo .
Synthesis Analysis
The synthesis of Panaxyne is related to the biosynthesis of ginsenosides in Panax ginseng . The TCP (TBI, CYC, PCF) family of transcription factors plays an important role in plant growth and development, hormone signaling, and synthesis of secondary metabolites . The PgTCP26-02 gene was found to be related to ginsenoside synthesis .
Molecular Structure Analysis
The molecular structure of Panaxyne includes a diyne-ene and epoxy moiety . The structure was determined to be tetradeca-13-ene-1,3-diyne-6,7-diol by UV, IR, 1H-NMR, 13C-NMR, and mass spectra .
Physical And Chemical Properties Analysis
Panaxyne has a density of 1.0±0.1 g/cm3, a boiling point of 370.2±42.0 °C at 760 mmHg, and a flash point of 172.0±22.5 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its polar surface area is 40 Å2 .
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Panax Ginseng
Panaxyne is naturally formed in the Panax Ginseng plant. The biosynthesis of Panaxyne and related polyacetylenes in P. ginseng has been analyzed using 13C-labeling experiments . This provides experimental evidence for the biosynthesis of Panaxyne under in planta conditions as well as in root cultures .
Cytotoxic Activity
Panaxyne has shown cytotoxic activity against several human tumor cell lines in vitro . In vivo studies have confirmed the high potential of these metabolites for antitumor treatment .
Isolation from Cultivated-Wild Ginseng
Panaxyne can be isolated from the roots of cultivated-wild ginseng (Jangnoisam). It was found that Panaxyne showed significant and selective cytotoxicity against SK-OV-3 with ED50 values 1.40 μM .
Panaxyne Epoxide
A new polyacetylene compound with cytotoxic activity against L1210 cells having diyne-ene and epoxy moiety, named Panaxyne epoxide, was isolated from Panax ginseng C.A. Meyer .
Fatty Alcohol
13-Tetradecene-1,3-diyne-6,7-diol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms .
Metabolite of Species
13-Tetradecene-1,3-diyne-6,7-diol is found in the exocarp of Malus domestica (Apple) and is considered a metabolite of this species .
Safety and Hazards
Eigenschaften
IUPAC Name |
tetradec-13-en-1,3-diyne-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-5-7-8-10-12-14(16)13(15)11-9-6-4-2/h2-3,13-16H,1,5,7-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVGAQBKTGZPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(CC#CC#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702653 | |
| Record name | Tetradec-13-ene-1,3-diyne-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122855-49-6 | |
| Record name | Panaxyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122855-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradec-13-ene-1,3-diyne-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-Tetradecene-1,3-diyne-6,7-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is Panaxyne and where is it found?
A1: Panaxyne is a naturally occurring polyyne compound found in Korean red ginseng (Panax ginseng). [] It belongs to a class of organic compounds characterized by the presence of multiple carbon-carbon triple bonds within their structure.
Q2: What is the structure of Panaxyne and how does this relate to its activity?
A2: Panaxyne is characterized as tetradeca-13-ene-1, 3-diyne-6, 7-diol. [] This means it has a 14-carbon chain with two triple bonds, one double bond, and two hydroxyl groups. Interestingly, its cytotoxic activity against L1210 leukemia cells is lower than other ginseng polyynes. [] This is attributed to the absence of the hept-1-en-4, 6-diyne-3-ol moiety, suggesting this structural element is crucial for stronger cytotoxic effects. []
Q3: How does Panaxyne compare to other similar compounds in ginseng in terms of antioxidant activity?
A3: Studies have compared the antioxidant activity of Panaxyne to other polyacetylenes found in ginseng. Panaxyne, along with Panaxyne-epoxide, demonstrated little to no antioxidant activity in a study using a ferric ion (Fe+3) ADP/NADPH system to induce lipid peroxidation. [, ] This contrasts with larger C17-polyacetylenes, such as Panaxynol, which exhibited significant antioxidant effects in the same study. [, ] This suggests the C17 structure is important for the radical scavenging or trapping activities observed in these compounds. [, ]
Q4: What analytical techniques are employed to study Panaxyne and its activity?
A4: Researchers utilize High-Performance Liquid Chromatography (HPLC) to analyze Panaxyne and its effects. [, ] For instance, HPLC helps determine free malonaldehyde levels in liver microsomes treated with Panaxyne, allowing researchers to assess its antioxidant properties. [, ] This technique provides insights into how Panaxyne interacts with biological systems at a molecular level.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




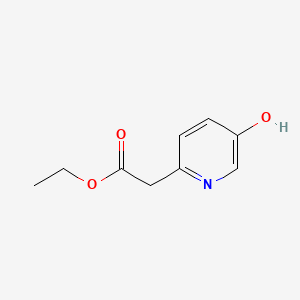

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)
